molecular formula C14H22N2O4 B1352202 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine CAS No. 547730-06-3

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

Cat. No.: B1352202
CAS No.: 547730-06-3
M. Wt: 282.34 g/mol
InChI Key: PDNVQJDNOKBJSF-UHFFFAOYSA-N
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Description

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (CAS 547730-06-3) is a high-purity chemical compound supplied for pharmaceutical research and development. This molecule, with the molecular formula C14H22N2O4 and a molecular weight of 282.34, features a piperazine core symmetrically functionalized with two tetrahydrofuran-2-yl carbonyl groups. This compound serves as a significant analytical reference standard, specifically identified as Terazosin EP Impurity O. It is a crucial impurity to monitor and characterize in the quality control of the active pharmaceutical ingredient (API) Terazosin Hydrochloride Dihydrate, an alpha-blocker used to treat hypertension and benign prostatic hyperplasia. Researchers utilize this compound to develop and validate analytical methods, ensuring the safety and purity of pharmaceutical products. Beyond its role as an impurity, the molecule is a valuable synthon in synthetic organic and medicinal chemistry. The piperazine moiety is among the most frequently used heterocycles in drug discovery, prized for its ability to optimize physicochemical properties and serve as a scaffold for arranging pharmacophoric groups. The presence of two carbonyl groups adjacent to the piperazine nitrogen atoms makes this compound a versatile building block for constructing more complex molecules. Piperazine-containing drugs have seen a significant rise, with numerous FDA-approved medications between 2011 and 2023 leveraging this core structure for treatments in oncology, psychiatry, virology, and more. For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNVQJDNOKBJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547730-06-3
Record name 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547730063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67BKD786
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

General Synthetic Strategy

Data Table Summarizing Preparation Parameters

Parameter Method 1: Acid Chloride Acylation Method 2: Coupling Agent Activation Industrial Process (Patent)
Starting Materials Piperazine, tetrahydrofuran-2-carbonyl chloride Piperazine, tetrahydrofuran-2-carboxylic acid, DCC/EDC Piperazine derivative, tetrahydrofuran-2-carbonyl piperazine
Solvent Anhydrous DCM or THF DMF, DCM Water-immiscible alcohols (n-butanol, etc.)
Base/Catalyst Triethylamine, K2CO3 None or base for coupling Triethylamine
Temperature 0–5 °C (addition), then RT to 40 °C RT to 50 °C 100–140 °C
Reaction Time Several hours (3–6 h) 2–4 hours 2–4 hours
Workup Extraction, recrystallization Filtration, recrystallization Cooling, aqueous extraction, pH adjustment
Yield 70–85% 60–80% High purity, scalable yields
Purification Recrystallization, chromatography Recrystallization Crystallization, filtration

Research Findings and Analytical Data

  • Spectroscopic analysis (NMR, IR) confirms the successful acylation of piperazine nitrogen atoms with tetrahydrofuran-2-yl carbonyl groups.
  • IR spectra show characteristic carbonyl absorption bands around 1650–1700 cm⁻¹.
  • NMR spectra exhibit signals corresponding to the tetrahydrofuran ring protons and piperazine methylene protons, confirming the bis-substitution pattern.
  • Elemental analysis matches theoretical values, confirming compound purity.
  • The compound is stable under standard storage conditions (sealed, dry, room temperature).

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran rings can be oxidized to form lactones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of tetrahydrofuran-2-one derivatives.

    Reduction: Formation of 1,4-bis((tetrahydrofuran-2-yl)methanol)piperazine.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine has been investigated as a potential lead compound in drug development due to its structural similarity to other bioactive piperazine derivatives. Its applications include:

  • Antitumor Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it can inhibit cell proliferation, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit certain peroxidases, which are crucial in oxidative stress responses .

Case Study: Enzyme Inhibition

In a study assessing the impact of this compound on peroxidase activity, researchers found a dose-dependent inhibition effect. This suggests that the compound could be further explored for therapeutic applications in conditions associated with oxidative stress .

Biological Research Applications

1. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Notably, it demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential use as a new antimicrobial agent.

Case Study: Antimicrobial Efficacy

A comparative study tested this compound against hospital-acquired infections. The results showed effective inhibition against antibiotic-resistant strains such as Pseudomonas aeruginosa and Staphylococcus epidermidis, highlighting its potential as a lead compound for developing new antibiotics .

Materials Science Applications

1. Polymer Chemistry

Due to its unique structure, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Application AreaSpecific UseOutcome
Medicinal ChemistryAntitumor agentCytotoxicity against cancer cell lines
Biological ResearchAntimicrobial agentEffective against resistant bacterial strains
Materials SciencePolymer synthesisEnhanced mechanical and thermal properties

Mechanism of Action

The mechanism of action of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its piperazine core and tetrahydrofuran-2-yl carbonyl groups. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Molecular and Elemental Profiles of Selected Piperazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₄H₂₂N₂O₄ 282.34 Tetrahydrofuran-2-carbonyl >95% purity (HPLC), neuropharmacological applications
1,4-Bis(5-morpholino-1,3,4-thiadiazol-2-yl)piperazine C₂₂H₂₂N₆S₄ 529.7 Thiadiazole-morpholine Antimicrobial activity, IR: 3415 cm⁻¹ (NH)
1,4-Bis(4-fluorophenylsulfonyl)piperazine C₁₆H₁₄F₂N₂O₄S₂ 416.42 Sulfonyl-fluorophenyl DPP-4 inhibition (30% at 100 µM), hypoglycemic activity
1,4-Bis(3-(amino-dithiocarboxy)propionyl)piperazine C₁₄H₂₄N₆S₄ 428.4 Dithiocarboxypropionyl Antitumor activity (90% inhibition of HL-60 cells at 10 µM)
1,4-Bis(2-hydroxyethyl)piperazine C₈H₁₈N₂O₂ 174.24 Hydroxyethyl High hydrophilicity, industrial applications

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The tetrahydrofuran-2-carbonyl groups in the target compound are electron-withdrawing, enhancing stability and influencing receptor binding compared to electron-donating hydroxyethyl groups in 1,4-bis(2-hydroxyethyl)piperazine .
  • Bioactivity : Sulfonyl and dithiocarboxy derivatives (e.g., 1,4-bis(4-fluorophenylsulfonyl)piperazine) exhibit stronger enzymatic inhibition (e.g., DPP-4, antitumor targets) than the tetrahydrofuran-carbonyl analog, likely due to enhanced electrophilicity .

Table 2: Pharmacological Profiles

Compound Class Biological Activity Mechanism/Application Reference
Tetrahydrofuran-carbonyl piperazine Neurotransmitter modulation Potential in Parkinson’s and depression
Thiadiazole-morpholine derivatives Antibacterial, antifungal Disruption of microbial cell membranes
Sulfonyl piperazines DPP-4 inhibition Type 2 diabetes management
Bis(heteroaryl)piperazines HIV-1 reverse transcriptase inhibition Antiviral therapy

Critical Analysis :

  • Antimicrobial thiadiazole derivatives (e.g., C₂₂H₂₂N₆S₄) demonstrate broader-spectrum activity compared to the target compound, which lacks direct antimicrobial data in the reviewed evidence .

Biological Activity

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C14H22N2O4C_{14}H_{22}N_{2}O_{4} and a molecular weight of 282.34 g/mol, is characterized by its unique piperazine structure combined with tetrahydrofuran moieties, which may influence its biological properties.

Chemical Structure

The structure of this compound can be represented as follows:

  • InChI : InChI=1S/C14H22N2O4/c1-14(15-8-7-16-14)12(18)13(17)9-3-5-10-19-11-6-4-2/h3-11H,2H2,1H3,(H,15,18)(H,17,19)
  • SMILES : CC(=O)N1CCN(CC1)C(=O)C2CCOC2=O

Anticancer Properties

Recent studies have indicated that compounds related to piperazine derivatives exhibit significant anticancer activity. The following table summarizes key findings from research on this compound and its analogs:

StudyCompoundCell LineIC50 (µM)Mechanism
1This compoundMCF-7 (breast cancer)0.65Apoptosis induction
2Related piperazine derivativesU937 (leukemia)2.41Cell cycle arrest at G0-G1 phase
3Analog compoundPromastigote (Leishmania)32.9Inhibition of viability

These findings suggest that the compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The mechanism of action for this compound is not fully elucidated. However, the presence of the piperazine ring suggests that it may interact with various biological targets involved in cell signaling and proliferation. The oxadiazole moiety in related compounds has been known to influence several biochemical pathways associated with apoptosis and cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound has yet to be extensively characterized. However, similar compounds have shown favorable absorption and distribution characteristics due to their moderate lipophilicity and low molecular weight.

Summary of Pharmacokinetic Properties

PropertyDescription
AbsorptionFavorable due to low molecular weight
DistributionModerate lipophilicity
MetabolismNot extensively studied yet
ExcretionPending further investigation

Case Studies

Several case studies have highlighted the potential applications of piperazine derivatives in drug development:

  • Anticancer Applications : In a preclinical study involving MCF-7 cells, treatment with piperazine derivatives led to significant increases in apoptosis markers compared to untreated controls.
  • Antimicrobial Efficacy : A study evaluating the efficacy of related compounds against multidrug-resistant bacterial strains demonstrated promising results that warrant further exploration into their therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine, and how is the product characterized?

  • Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via base-assisted alkylation of piperazine with halogenated precursors (e.g., 2-nitrobenzyl bromide in toluene with KOH) . Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and X-ray crystallography to confirm structure and purity. Single-crystal X-ray diffraction (e.g., using SHELX software) resolves bond lengths, angles, and crystallographic inversion centers .

Q. How is conformational analysis conducted for this compound, and what insights does it provide?

  • Answer : Conformational analysis uses semiempirical quantum mechanical methods (e.g., AM1 in Spartan06) to evaluate energetically stable conformers. The lowest-energy conformation is selected for further studies, such as molecular docking, to predict binding modes with biological targets. This approach identifies equatorial orientations of substituents and torsional angles critical for intermolecular interactions .

Advanced Research Questions

Q. What computational strategies are used to study the interaction of this compound with DNA, and what binding affinities are observed?

  • Answer : AutoDock Vina is employed for molecular docking, with DNA (PDB ID: 1BNA) as a rigid target and the ligand as flexible. Key parameters include defining a 40ų active site, calculating Kollman charges, and using the Geistinger method for partial charges. Binding affinities (ΔG) range from -7.4 to -7.5 kcal/mol, driven by pi-alkyl interactions (4.91 Å), hydrogen bonds (2.18–2.51 Å), and carbon-hydrogen bonds (3.76 Å) with nucleic acids (DG4, DA6, DC23) .

Q. How do crystallographic challenges in structural determination of this compound influence experimental design?

  • Answer : Crystallization issues, such as polymorphism or twinning, are addressed by optimizing solvent systems (e.g., toluene with slow cooling) and using SHELXL for high-resolution refinement. Crystallographic inversion centers and anisotropic displacement parameters are analyzed to resolve packing ambiguities. For example, block-like yellow crystals form under controlled cooling, with van der Waals interactions dominating the lattice .

Q. How do discrepancies in docking results across studies inform the validation of computational models?

  • Answer : Variations in binding affinities (e.g., ΔG differences of 0.1 kcal/mol) may arise from software settings (e.g., grid size, flexibility of residues) or conformational sampling. Cross-validation with experimental techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is critical. Robust pipelines (e.g., combining SHELXC/D/E for phasing) improve reproducibility .

Q. What role do substituent electronic effects (EWG vs. EDG) play in the bioactivity of piperazine derivatives?

  • Answer : Electron-withdrawing groups (EWG) enhance inhibitory activity (e.g., sulfonamide derivatives as DPP-IV inhibitors) by increasing electrophilicity and hydrogen-bonding capacity. Para-substituted EWGs improve binding compared to meta-substituted analogs. For instance, 1,4-bis(4-chlorophenylsulfonyl)piperazine shows higher affinity than its meta counterparts due to optimal steric and electronic alignment .

Methodological Notes

  • Data Contradictions : Differences in docking affinities highlight the need for multi-software validation (e.g., comparing AutoDock Vina with Schrödinger’s Glide).
  • Experimental Design : Use semi-flexible docking protocols and high-resolution crystallography to reconcile computational and structural data.

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